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Compound of Interest

Compound Name: 3-(1-Bromoethyl)oxane

CAS No.: 1534080-33-5

Cat. No.: B2780705

Get Quote

Abstract & Scope
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in

numerous bioactive macrocycles and polyether antibiotics. Functionalizing THP alcohols into

alkyl halides without disturbing the cyclic ether linkage requires mild, neutral conditions. The

Appel reaction (

) offers a superior alternative to acidic reagents (e.g.,

,

), which often trigger ring-opening or rearrangement in oxygenated heterocycles.

This guide details optimized protocols for converting THP alcohols to chlorides and bromides. It

emphasizes stereochemical control (

inversion), modern "green" alternatives to carbon tetrachloride (

), and validated strategies for the efficient removal of triphenylphosphine oxide (

).
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Mechanistic Insight & Stereochemistry
The utility of the Appel reaction lies in its "ion-pair" mechanism, which avoids the generation of

free carbocations. This is critical for THP substrates, where a carbocation at the

- or

-position relative to the ether oxygen could lead to Grob fragmentation or elimination.

Reaction Cycle
The reaction is driven by the formation of the strong Phosphorous-Oxygen double bond (bond

energy ~544 kJ/mol).

Activation: Triphenylphosphine (

) attacks the tetrahalomethane (

), generating a halophosphonium salt.[1][2]

Alkoxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, displacing a

halide ion.[3]

Displacement: The halide ion attacks the carbon center from the backside, displacing

and inverting the stereochemistry.

Stereochemical Outcome in THP Systems
For chiral THP alcohols (e.g., 3-hydroxytetrahydropyran), the reaction proceeds with Walden

inversion.
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Note: Conformational locking (e.g., by a t-butyl group) may affect reaction rates. Axial alcohols

generally react faster due to relief of 1,3-diaxial strain upon formation of the transition state.
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Figure 1: Mechanistic pathway of the Appel reaction showing the activation and

displacement steps.

Critical Parameters & Optimization
Halogen Source Selection
While

is the classical reagent, its toxicity and ozone-depleting status restrict its use. We recommend
the following alternatives for modern workflows:
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Target Halide Classical Reagent
Recommended

Green Reagent
Notes

Chloride
Hexachloroacetone

(HCA)

HCA is non-volatile

and less toxic. Use

0.5 equiv.

Chloride
Trichloroacetonitrile (

)

Mild; byproduct is

trichloroacetamide

(water soluble).

Bromide
Still standard; handle

solids with care.

Iodide / Imidazole
Standard Appel-like

iodination.

Solvent Systems[3][4][5][6][7]
Dichloromethane (DCM): The gold standard. Solubilizes reagents but precipitates

upon addition of non-polar co-solvents (hexanes).

Acetonitrile (MeCN): Promotes

kinetics due to polarity; useful for sluggish secondary alcohols.

THF: Use if the substrate has poor solubility in DCM.

Experimental Protocols
Protocol A: Chlorination of Tetrahydropyran-4-ol (Green
Method)
Target: 4-Chlorotetrahydropyran Reagent: Hexachloroacetone (HCA)

Reagents:

Tetrahydropyran-4-ol (1.0 equiv, 10 mmol)
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Triphenylphosphine (

) (1.1 equiv, 11 mmol)

Hexachloroacetone (HCA) (0.6 equiv, 6 mmol)

Dichloromethane (anhydrous, 10 vol)

Procedure:

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Dissolution: Charge the RBF with Tetrahydropyran-4-ol (1.02 g) and anhydrous DCM (10

mL). Cool the solution to 0°C in an ice bath.

Activation: Add

(2.88 g) in one portion. Stir for 5 minutes until fully dissolved.

Addition: Add Hexachloroacetone (HCA) dropwise via syringe over 10 minutes. Caution: Mild

exotherm.

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

Stir for 2–4 hours.

Monitoring: Check TLC (Stain: PMA or

). Product is less polar than starting material.[4]

Quench: No aqueous quench is strictly necessary, but adding 1 mL MeOH consumes excess

activated phosphorous species.

Workup (Precipitation Method):

Concentrate the reaction mixture to ~20% of its original volume on a rotary evaporator.

Add cold n-Heptane or Diethyl Ether (20 mL) with vigorous stirring. A white precipitate (
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) will form immediately.

Filter the suspension through a pad of Celite or a coarse fritted funnel.

Wash the filter cake with cold Heptane (2 x 10 mL).

Purification: Concentrate the filtrate. If high purity is required, perform a short silica plug

filtration eluting with 10% EtOAc/Hexanes.

Protocol B: Stereoselective Bromination of (3R)-
Tetrahydropyran-3-ol
Target: (3S)-3-Bromotetrahydropyran (Inversion of Configuration)

Reagents:

(3R)-Tetrahydropyran-3-ol (1.0 equiv)

Triphenylphosphine (

) (1.5 equiv)

Carbon Tetrabromide (

) (1.5 equiv)

DCM (anhydrous)

Procedure:

Setup: Prepare a solution of

(1.5 equiv) in anhydrous DCM under

.

Substrate Addition: Add the chiral alcohol (1.0 equiv) to the

solution at 0°C.
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Reagent Addition: Add

(1.5 equiv) portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes. Note: The
solution will turn transiently yellow.

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Workup (Zinc Chloride Method):

Rationale:

forms a 2:1 complex with

that is insoluble in DCM/Ether.

Add anhydrous

(2.0 equiv relative to

) directly to the reaction mixture.

Stir vigorously for 30 minutes.

Filter the resulting solid complex.

Concentrate the filtrate and purify via flash chromatography (0-5% EtOAc in Hexanes).

Troubleshooting & Process Safety
Triphenylphosphine Oxide ( ) Removal
The "Appel Nightmare" is the removal of the stoichiometric byproduct

.
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Method Applicability Protocol Summary

Solvent Trituration General Purpose
Concentrate to oil; add cold

Pentane/Ether; filter solid.

Complexation Large Scale
Add

(1-2 eq); stir; filter precipitate.

Polymer-Supported High Value / Small Scale
Use resin-bound

; filter resin to remove oxide.

Chromatography Difficult Separations tails badly. Use gradient elution

starting with 100% non-polar.

Safety Considerations
: Carcinogen and ozone depleter. Avoid unless strictly necessary. Use HCA or

as drop-in replacements.

Haloforms: The reaction generates

(e.g.,

or

) as a byproduct. Ensure good ventilation.

Exotherms: The formation of the phosphonium salt is exothermic. Always add the halogen

source slowly at 0°C.
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Figure 2: Decision tree for workup strategy based on product volatility and scale.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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